molecular formula C8H10N4O2 B2357296 ethyl 2-(4-cyano-5-imino-2,5-dihydro-1H-pyrazol-1-yl)acetate CAS No. 1356641-11-6

ethyl 2-(4-cyano-5-imino-2,5-dihydro-1H-pyrazol-1-yl)acetate

Cat. No. B2357296
M. Wt: 194.194
InChI Key: BVNOSVQPRONPFD-UHFFFAOYSA-N
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Description

Ethyl 2-(4-cyano-5-imino-2,5-dihydro-1H-pyrazol-1-yl)acetate is a chemical compound with the CAS Number: 1356641-11-6 . It has a molecular weight of 194.19 and its IUPAC name is ethyl (4-cyano-5-imino-2,5-dihydro-1H-pyrazol-1-yl)acetate . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H10N4O2/c1-2-14-7(13)5-12-8(10)6(3-9)4-11-12/h4,10-11H,2,5H2,1H3 . This code provides a specific textual identifier for the compound’s molecular structure.

Scientific Research Applications

Antimicrobial Activity

Ethyl 2-(1H-pyrazol-1-yl)acetate, a related compound, has been used in the synthesis of new derivatives with notable antimicrobial activity. These derivatives have shown effectiveness against common pathogenic bacteria including both Gram-positive and Gram-negative bacteria (Asif et al., 2021).

Synthesis of Novel Compounds

The compound has been employed in the synthesis of novel thiazoles and pyrazolo[1,5-a]pyrimidines. These synthesized compounds have potential applications in various fields due to their unique structural features (Abdelhamid & Afifi, 2010).

Formation of Various Derivatives

Ethyl 2-(1H-pyrazol-1-yl)acetate has been used to create a range of derivatives through reactions with various reagents, leading to the formation of molecules like thiophene, pyrazole, and coumarin derivatives. These compounds have shown promising antitumor activities in certain cases (Mohareb & Gamaan, 2018).

Development of Antifungal and Antibacterial Agents

The compound has been instrumental in developing new tetrazole derivatives with significant antibacterial and antifungal activities, highlighting its role in addressing microbial resistance issues (Mulwad et al., 2008).

Synthesis of Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives

Research has shown that the compound can be used to synthesize novel pyrazolopyrimidine and pyrazolotriazolopyrimidine derivatives, which have potential applications in medicinal chemistry and drug development (Rashad et al., 2014).

Synthesis of Pyridones and Pyrazolo[2,3-a]pyrimidines

The compound plays a role in the synthesis of pyridones and pyrazolo[2,3-a]pyrimidines, showcasing its versatility in the creation of diverse chemical structures with potential pharmacological applications (Farag et al., 2004).

Safety And Hazards

For safety information and potential hazards associated with this compound, it is recommended to refer to its Material Safety Data Sheet (MSDS) . The MSDS will provide comprehensive information about the compound’s safety, handling, storage, and disposal procedures.

properties

IUPAC Name

ethyl 2-(5-amino-4-cyanopyrazol-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O2/c1-2-14-7(13)5-12-8(10)6(3-9)4-11-12/h4H,2,5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSSNKNRHCAMPTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=C(C=N1)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-(4-cyano-5-imino-2,5-dihydro-1H-pyrazol-1-yl)acetate

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